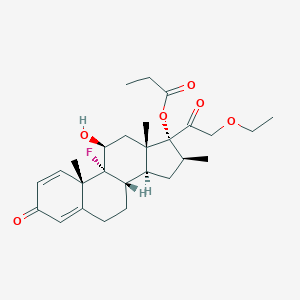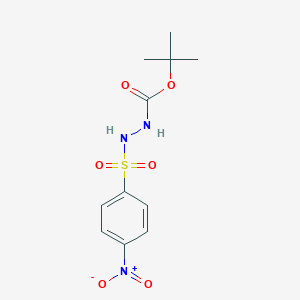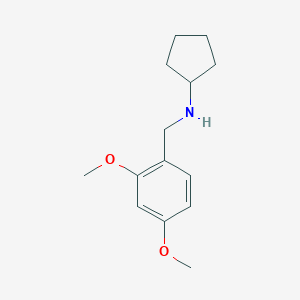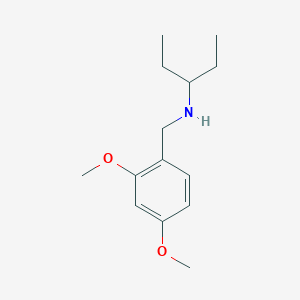
(11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate, also known as EFDP, is a synthetic compound that belongs to the class of corticosteroids. It has gained significant attention in the scientific community due to its potential application in the treatment of various inflammatory diseases.
Wirkmechanismus
(11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) and modulating the transcription of various genes involved in the inflammatory response. It also inhibits the activity of transcription factors such as NF-κB and AP-1, which are known to regulate the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
(11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate has been shown to have a range of biochemical and physiological effects. It can regulate the expression of genes involved in glucose metabolism, lipid metabolism, and immune function. It also has a significant impact on bone metabolism and can inhibit the activity of osteoclasts, which are involved in bone resorption.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of various inflammatory diseases. However, its use in lab experiments is limited by its high cost and the complex synthesis process involved in its production.
Zukünftige Richtungen
There are several future directions for the research on (11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate. One of the most promising areas of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to explore the potential application of (11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate in the treatment of other diseases such as cancer and metabolic disorders.
In conclusion, (11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate is a synthetic compound that has gained significant attention in the scientific community due to its potential application in the treatment of various inflammatory diseases. Its anti-inflammatory and immunosuppressive properties make it a promising candidate for future research in the field of medicine.
Synthesemethoden
The synthesis of (11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate involves a series of chemical reactions that include the conversion of pregnenolone to 17α-hydroxypregnenolone, followed by the introduction of a fluoro group at position 9 and an ethoxy group at position 21. The final step involves the esterification of the 17-keto group with propanoic acid.
Wissenschaftliche Forschungsanwendungen
(11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
123013-29-6 |
|---|---|
Produktname |
(11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate |
Molekularformel |
C27H37FO6 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-ethoxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H37FO6/c1-6-23(32)34-27(22(31)15-33-7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-24(17,4)26(19,28)21(30)14-25(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
FEZHAIGGCZLVGJ-SUYDQAKGSA-N |
Isomerische SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COCC |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC |
Kanonische SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)

![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)

![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)

![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B187354.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)
![2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B187358.png)